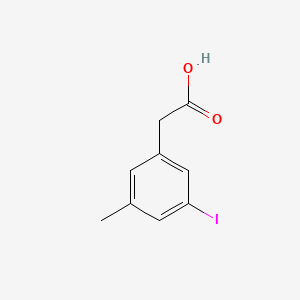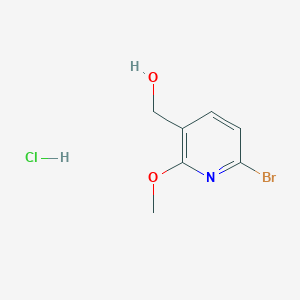
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring. The hydrochloride (HCl) form is often used to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol typically involves the bromination of 2-methoxypyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(6-Bromo-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol, and Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: (6-Bromo-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: 2-Methoxypyridin-3-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
分子式 |
C7H9BrClNO2 |
|---|---|
分子量 |
254.51 g/mol |
IUPAC 名称 |
(6-bromo-2-methoxypyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-3,10H,4H2,1H3;1H |
InChI 键 |
QWBOCKNXJBLQBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)Br)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


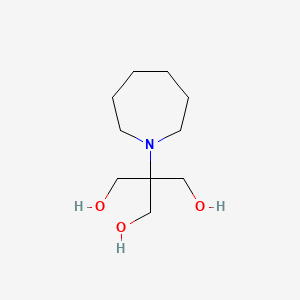
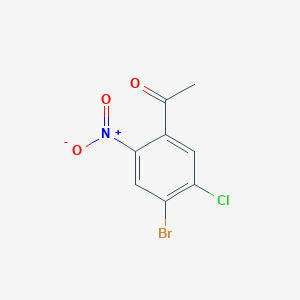
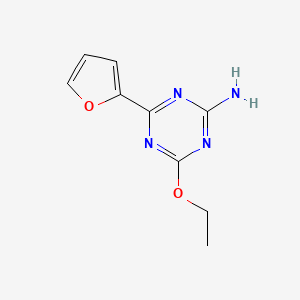

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
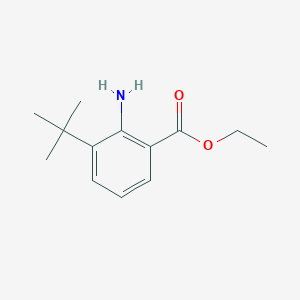
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
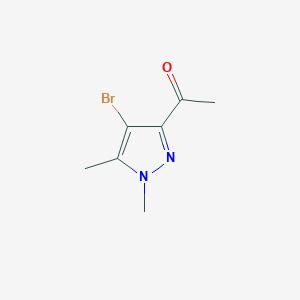
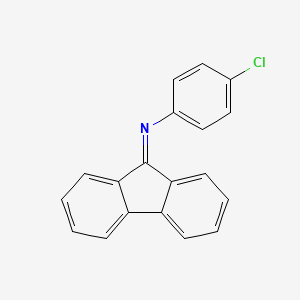


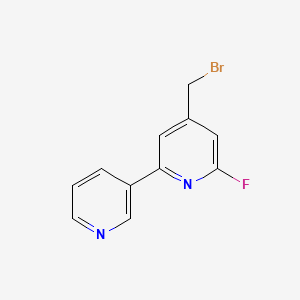
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
